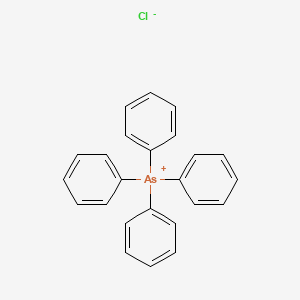

Tetraphenylarsonium chloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 18857. The United Nations designated GHS hazard class pictogram is Acute Toxic;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tetraphenylarsanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20As.ClH/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24;/h1-20H;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRZGVGVFPHPXEO-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[As+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20AsCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

15912-80-8 (Parent) | |

| Record name | Tetraphenylarsonium chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000507288 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID20964938 | |

| Record name | Tetraphenylarsonium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20964938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

418.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] White powder; [Alfa Aesar MSDS] | |

| Record name | Tetraphenylarsonium chloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17947 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

507-28-8 | |

| Record name | Tetraphenylarsonium chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=507-28-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetraphenylarsonium chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000507288 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetraphenylarsonium chloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18857 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Tetraphenylarsonium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20964938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetraphenylarsonium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.337 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TETRAPHENYLARSONIUM CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AG51MKF20J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Physical and chemical properties of Tetraphenylarsonium chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, properties, and key applications of tetraphenylarsonium chloride, with a particular focus on its relevance to researchers and professionals in drug development. Detailed experimental protocols, quantitative data, and visual diagrams of core processes are presented to facilitate a deeper understanding and practical application of this versatile chemical entity.

Core Properties of this compound

This compound, with the formula [(C₆H₅)₄As]Cl, is an organoarsenic quaternary salt. It presents as a white, crystalline solid that is stable under normal laboratory conditions but is incompatible with strong oxidizing agents.[1][2][3][4] The bulky, lipophilic nature of the tetraphenylarsonium cation is central to its utility in various chemical applications.[5][6]

The fundamental physicochemical properties of this compound are summarized below. This data is essential for its proper handling, storage, and application in experimental settings.

| Property | Value | Citations |

| IUPAC Name | Tetraphenylarsanium chloride | [7] |

| CAS Number | 507-28-8 | [1][7] |

| Molecular Formula | C₂₄H₂₀AsCl | [1][2][7] |

| Molar Mass | 418.79 g/mol (anhydrous basis) | [1][2][7] |

| Appearance | White to off-white crystalline solid or powder | [1][2][7] |

| Melting Point | 256 - 260 °C | [2][3][8] |

| Stability | Stable under normal conditions. | [3][4] |

The solubility of this compound is a critical factor for its use in precipitation reactions, phase-transfer catalysis, and as an ion-pairing reagent.

| Solvent | Type | Solubility | Citations |

| Water | Polar Protic | Freely Soluble | [3][6] |

| Ethanol | Polar Protic | Soluble | [3][6] |

| Methanol | Polar Protic | Soluble | [6] |

| Acetone | Polar Aprotic | Sparingly Soluble | [3][6] |

| Chloroform | Polar Aprotic | Soluble | [6] |

| Dichloromethane | Polar Aprotic | Soluble | [6] |

Synthesis Pathway

The synthesis of this compound is a multi-step process that typically begins with triphenylarsine. The general pathway involves the oxidation of triphenylarsine, followed by a Grignard reaction to add the fourth phenyl group, and finally, neutralization to yield the chloride salt.[1][2]

Key Applications in Research and Drug Development

This compound's unique properties make it a valuable tool in analytical chemistry and organic synthesis, with direct and indirect applications in the pharmaceutical industry.

A primary application is its use as a precipitating agent for large, singly charged anions like perchlorate (ClO₄⁻) and perrhenate (ReO₄⁻).[5][9] The bulky tetraphenylarsonium cation forms a stoichiometric and insoluble salt with these anions, allowing for their accurate gravimetric or spectrophotometric determination.[5][10] This is relevant in drug development for analyzing certain drug counter-ions or in environmental monitoring for contaminants that could affect pharmaceutical manufacturing.[5]

Furthermore, it serves as an ion-pairing reagent in reverse-phase high-performance liquid chromatography (HPLC). The cation forms a neutral ion-pair with an anionic analyte, increasing its hydrophobicity and enabling its separation on a non-polar stationary phase. This is a crucial technique for quantifying ionic drug substances and their metabolites in biological matrices.[5]

This compound is an effective phase-transfer catalyst (PTC).[5] PTCs are essential for facilitating reactions between reactants that are in different immiscible phases (e.g., aqueous and organic). The lipophilic [(C₆H₅)₄As]⁺ cation transports an anionic reactant from the aqueous phase into the organic phase, enabling it to react with an organic-soluble substrate.[5] This methodology improves reaction rates, allows for milder reaction conditions, and can reduce the need for hazardous organic solvents, aligning with the principles of green chemistry.[5][11]

Experimental Protocols

Detailed and validated methodologies are critical for reproducible results. The following are protocols for key applications of this compound.

This protocol, adapted from established analytical procedures, details the use of this compound for the quantitative precipitation of perchlorate ions.[9][10][12]

Methodology:

-

Sample Preparation: Dissolve the sample containing the perchlorate ion in approximately 50 mL of distilled water. Add about 100 mg of sodium chloride and heat the solution to 60°C.[10][12]

-

Precipitation: While stirring continuously, add a solution of this compound dropwise. A 25% excess of the precipitant is recommended to ensure complete precipitation of tetraphenylarsonium perchlorate.[5][10]

-

Digestion: Keep the reaction mixture at 60°C for 1 hour. This "digestion" period allows the small precipitate particles to form larger, more easily filterable crystals.[5][12]

-

Filtration: Filter the solution through a pre-weighed medium porosity sintered glass crucible.[9][10]

-

Washing: Wash the collected precipitate with several small portions of cold distilled water to remove any soluble impurities.[5][10]

-

Drying and Weighing: Dry the crucible and the precipitate in an oven at 110°C to a constant weight. The final weight of the tetraphenylarsonium perchlorate is used to calculate the amount of perchlorate in the original sample.[5][12]

For high-purity applications, recrystallization is often necessary.

Methodology:

-

A neutralized aqueous solution of the compound is evaporated to dryness.[13]

-

The resulting residue is extracted into absolute ethanol.[13]

-

The ethanol solution is evaporated to a small volume.[13]

-

The pure compound is precipitated by the addition of absolute diethyl ether.[13]

-

The process can be repeated by re-dissolving in a minimal amount of absolute ethanol or ethyl acetate and re-precipitating with diethyl ether to achieve higher purity.[13]

Conclusion

This compound is a highly versatile and valuable reagent. Its well-characterized physical and chemical properties, combined with its utility as a precipitating agent, ion-pairing reagent, and phase-transfer catalyst, secure its role in modern analytical and synthetic chemistry. For professionals in drug development and other scientific fields, a thorough understanding of its applications and experimental protocols is essential for leveraging its full potential in research and innovation.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. chemwhat.com [chemwhat.com]

- 4. This compound | CAS#:507-28-8 | Chemsrc [chemsrc.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. This compound | C24H20AsCl | CID 68179 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. fishersci.com [fishersci.com]

- 9. benchchem.com [benchchem.com]

- 10. files01.core.ac.uk [files01.core.ac.uk]

- 11. Phase-transfer catalyst - Wikipedia [en.wikipedia.org]

- 12. benchchem.com [benchchem.com]

- 13. This compound | 507-28-8 [chemicalbook.com]

Unveiling the Crystalline Architecture of Tetraphenylarsonium Chloride Hydrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of tetraphenylarsonium chloride hydrate, a compound of significant interest in various chemical and pharmaceutical applications. This document summarizes its crystallographic data, details the experimental protocols for its synthesis and structural determination, and presents a visual representation of its synthetic pathway.

Physicochemical Properties and Data

This compound hydrate is a white, crystalline solid. The presence of the bulky, lipophilic tetraphenylarsonium cation renders its salts soluble in many organic solvents, a key property for its use as a phase-transfer catalyst. Conversely, its ability to form insoluble precipitates with large anions in aqueous solutions is fundamental to its application in analytical chemistry for gravimetric analysis.

Crystal Structure Analysis

The definitive determination of the crystal structure of this compound hydrate was accomplished through single-crystal X-ray diffraction. The crystallographic data reveals the precise spatial arrangement of the tetraphenylarsonium cation, the chloride anion, and the water molecule within the crystal lattice.

Table 1: Crystallographic Data for this compound Hydrate

| Parameter | Value |

| Chemical Formula | C₂₄H₂₂AsClO |

| Formula Weight | 436.82 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a | 10.33 Å |

| b | 12.65 Å |

| c | 16.20 Å |

| β | 107.8° |

| Volume | 2011 ų |

| Z | 4 |

Table 2: Selected Interatomic Distances and Angles

| Bond/Interaction | Distance (Å) | Angle | Degrees (°) |

| As-C(1) | 1.91 | C(1)-As-C(7) | 108.3 |

| As-C(7) | 1.92 | C(1)-As-C(13) | 111.5 |

| As-C(13) | 1.90 | C(1)-As-C(19) | 108.7 |

| As-C(19) | 1.92 | C(7)-As-C(13) | 109.1 |

| O-H...Cl | 3.23 | C(7)-As-C(19) | 107.9 |

| C(13)-As-C(19) | 111.3 |

The crystal structure is characterized by a network of hydrogen bonds involving the water molecule and the chloride anion, which play a crucial role in stabilizing the crystal lattice.

Experimental Protocols

Synthesis and Crystallization of this compound Hydrate

The synthesis of this compound is a multi-step process that begins with triphenylarsine. The overall reaction scheme involves the oxidation of triphenylarsine, followed by a Grignard reaction to introduce the fourth phenyl group, and finally, neutralization to yield the desired product.

Step 1: Synthesis of Triphenylarsine Oxide In a well-ventilated fume hood, triphenylarsine is dissolved in a suitable solvent such as benzene. Bromine is then gradually added to the solution. This exothermic reaction is monitored by the disappearance of the bromine color. The resulting triphenylarsine dibromide is subsequently hydrolyzed by the addition of water to yield triphenylarsine oxide.

Step 2: Synthesis of this compound Hydrochloride A Grignard reagent, phenylmagnesium bromide, is prepared by reacting bromobenzene with magnesium turnings in anhydrous ether. In a separate flask, the purified triphenylarsine oxide is dissolved in hot benzene. The Grignard reagent is then added to the triphenylarsine oxide solution. After the reaction is complete, the mixture is treated with hydrochloric acid to precipitate this compound hydrochloride.

Step 3: Neutralization to this compound The this compound hydrochloride is dissolved in water and neutralized with a base, such as sodium hydroxide, to yield this compound.

Crystallization for X-ray Diffraction Single crystals of this compound hydrate suitable for X-ray diffraction are typically obtained by slow evaporation of a saturated aqueous solution of the purified compound at room temperature.

X-ray Diffraction Analysis

A single crystal of this compound hydrate with suitable dimensions is mounted on a goniometer head. X-ray diffraction data is collected at room temperature using a diffractometer equipped with a suitable X-ray source (e.g., Mo-Kα radiation). The collected data is then processed, and the structure is solved and refined using standard crystallographic software packages.

Visualization of the Synthetic Pathway

The following diagram illustrates the key steps in the synthesis of this compound.

Tetraphenylarsonium chloride molecular weight and formula

An In-depth Technical Guide to Tetraphenylarsonium Chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, with the chemical formula (C₆H₅)₄AsCl, is a quaternary arsonium salt widely utilized in various chemical and analytical applications. This white, crystalline solid is noted for its ability to facilitate the transfer of anions between aqueous and organic phases, acting as a phase-transfer catalyst and a precipitating agent. This technical guide provides a comprehensive overview of its fundamental properties, including its molecular weight and formula, alongside detailed experimental protocols for its synthesis and purification. The document is intended to serve as a crucial resource for researchers, scientists, and professionals in drug development who employ or are considering the use of this versatile reagent in their work.

Core Properties and Data

This compound is a stable compound, though it is incompatible with strong oxidizing agents.[1] It is typically a white powder or crystalline solid.[1][2] The compound's key quantitative data are summarized in the table below for easy reference. It is important to note the existence of various forms, including the anhydrous salt, a monohydrate, and a hydrochloride salt, each with distinct molecular weights.

| Property | Value | Source |

| Chemical Formula | C₂₄H₂₀AsCl | [2][3][4] |

| Molecular Weight | 418.79 g/mol (anhydrous) | [3][4][5] |

| Alternate Formula | (C₆H₅)₄AsCl · H₂O (monohydrate) | [6] |

| Molecular Weight | 436.81 g/mol (monohydrate) | [6] |

| Alternate Formula | C₂₄H₂₁AsCl₂ (hydrochloride) | [7] |

| Molecular Weight | 455.25 g/mol (hydrochloride) | [7] |

| Appearance | White crystalline solid/powder | [1][2] |

| Melting Point | 258-260 °C | [1] |

| Solubility | Soluble in water and polar organic solvents | [7][8] |

| CAS Number | 507-28-8 | [2][3] |

Synthesis and Experimental Protocols

The synthesis of this compound is a multi-step process that begins with triphenylarsine. The following protocol is a well-established method for its preparation.[8]

Synthesis of this compound Hydrochloride

-

Bromination of Triphenylarsine: Triphenylarsine is reacted with bromine to yield triphenylarsine dibromide. (C₆H₅)₃As + Br₂ → (C₆H₅)₃AsBr₂

-

Hydrolysis: The resulting triphenylarsine dibromide is hydrolyzed to produce triphenylarsine oxide. (C₆H₅)₃AsBr₂ + H₂O → (C₆H₅)₃AsO + 2 HBr

-

Grignard Reaction: Triphenylarsine oxide is then treated with a Grignard reagent, phenylmagnesium bromide, to form the magnesium salt of tetraphenylarsonium hydroxide. (C₆H₅)₃AsO + C₆H₅MgBr → (C₆H₅)₄AsOMgBr

-

Acidification: The intermediate is then treated with hydrochloric acid to produce this compound hydrochloride. (C₆H₅)₄AsOMgBr + 3 HCl → (C₆H₅)₄AsCl·HCl + MgBrCl

Neutralization to this compound

-

Neutralization: The this compound hydrochloride is neutralized with a base, such as sodium hydroxide, to yield the final product, this compound. (C₆H₅)₄AsCl·HCl + NaOH → (C₆H₅)₄AsCl + NaCl + H₂O

Caption: Synthesis pathway of this compound.

Purification Protocols

For applications requiring high purity, this compound can be purified by recrystallization.[1]

-

Dissolution: Dissolve the crude this compound in absolute ethanol.

-

Precipitation: Add absolute diethyl ether to the solution to precipitate the purified product.

-

Alternative Precipitation: Alternatively, add concentrated HCl to an aqueous solution of the salt to precipitate the chloride dihydrate. This can then be redissolved in water and neutralized with sodium carbonate.

-

Extraction: After evaporation, the residue is extracted with chloroform.

-

Final Recrystallization: The product is finally recrystallized from either dichloromethane or ethanol by the addition of diethyl ether.

-

Dehydration: If the anhydrous form is required, the purified product should be dried in a vacuum.

Applications in Research and Development

This compound serves as a valuable tool in various scientific domains due to its unique properties.

-

Phase-Transfer Catalysis: Its ability to transport anions into organic phases makes it an effective phase-transfer catalyst in organic synthesis.

-

Precipitating Agent: It is widely used as a precipitating agent for large anions from aqueous solutions. This is particularly useful in gravimetric analysis and for the isolation of complex anions.

-

Ion-Selective Electrodes: The tetraphenylarsonium cation is used in the construction of ion-selective electrodes for the determination of certain anions.

-

Synthesis of Organometallic Compounds: It serves as a precursor for the synthesis of other tetraphenylarsonium salts by anion exchange reactions, providing a pathway to a variety of organometallic compounds.[1]

This guide provides foundational knowledge on this compound, which is essential for its safe and effective use in a laboratory and industrial setting. Researchers are advised to consult the relevant safety data sheets (SDS) before handling this compound.

References

- 1. This compound | 507-28-8 [chemicalbook.com]

- 2. This compound | C24H20AsCl | CID 68179 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. GSRS [precision.fda.gov]

- 5. This compound (CAS 507-28-8) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. strem.com [strem.com]

- 7. This compound HYDROCHLORIDE CAS#: 123334-18-9 [amp.chemicalbook.com]

- 8. This compound - Wikipedia [en.wikipedia.org]

Whitepaper: An In-depth Technical Guide to the Charge Distribution of the Tetraphenylarsonium Cation

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

The tetraphenylarsonium cation ([AsPh₄]⁺) is a cornerstone of coordination and analytical chemistry, valued for its utility as a bulky, lipophilic counterion for crystallizing and extracting large anions.[1] Its effectiveness is intrinsically linked to its electronic structure, specifically the distribution of its positive charge. This technical guide provides a comprehensive analysis of the charge distribution within the [AsPh₄]⁺ cation, detailing the theoretical underpinnings, computational and experimental methodologies for its determination, and the key factors governing its delocalization. While specific, universally cited charge values are highly dependent on the method of calculation, this document outlines the established principles and provides detailed protocols for their derivation.

Introduction to the Tetraphenylarsonium Cation

The tetraphenylarsonium cation consists of a central arsenic atom bonded to four phenyl groups in a tetrahedral geometry.[1] This structure renders it a large, sterically hindered, and weakly coordinating cation. Its primary utility lies in its ability to precipitate large inorganic and organometallic anions from solution, facilitating their isolation and characterization.[1] Understanding the charge distribution is paramount, as it governs the cation's electrostatic interactions, solvation thermodynamics, and overall efficacy in these applications. The central question is whether the +1 formal charge resides primarily on the arsenic atom or is delocalized across the phenyl rings.

Principles of Charge Distribution in [AsPh₄]⁺

The distribution of the positive charge in the tetraphenylarsonium cation is a result of several competing electronic effects. A purely ionic model would place the +1 charge squarely on the arsenic atom. However, the covalent nature of the arsenic-carbon bonds and the electronic properties of the phenyl groups lead to significant charge delocalization.

Key influencing factors include:

-

Electronegativity: Arsenic is less electronegative than carbon, which would suggest a tendency for electron density to be pulled away from the arsenic atom, localizing the positive charge.

-

Inductive Effect: The phenyl groups are weakly electron-withdrawing via the inductive effect, which would further pull electron density from the arsenic center.

-

Resonance (Mesomeric Effect): The phenyl rings can delocalize the positive charge through their π-electron systems. This is the most significant factor leading to the distribution of the charge away from the arsenic atom and onto the ortho, meta, and para positions of the phenyl rings.

-

Polarizability: The large, diffuse electron clouds of the phenyl rings are highly polarizable, allowing for the facile redistribution of charge.

Computational studies consistently show that the positive charge is not confined to the arsenic atom but is significantly delocalized over the entire cation, particularly onto the hydrogen atoms of the phenyl rings.[2]

Quantitative Data Presentation

The precise quantitative values for the partial charge on each atom in [AsPh₄]⁺ are highly sensitive to the computational method and basis set employed.[3] Common methods include Mulliken population analysis, Natural Bond Orbital (NBO) analysis, and Hirshfeld partitioning. While a definitive, standardized table is not available in the literature, the following table provides an illustrative example of the type of data generated from a quantum chemical calculation, reflecting the principle of charge delocalization.

Table 1: Illustrative Example of Calculated Atomic Charges for Tetraphenylarsonium Cation (Note: These are representative values and not from a specific cited study. Actual values will vary with the computational protocol.)

| Atom Type | Method | Representative Partial Charge (a.u.) |

| Arsenic (As) | Mulliken Population Analysis | +0.50 to +0.80 |

| Natural Bond Orbital (NBO) | +1.20 to +1.50 | |

| Phenyl Carbon (ipso, C₁) | Mulliken Population Analysis | -0.10 to -0.20 |

| Natural Bond Orbital (NBO) | -0.30 to -0.40 | |

| Phenyl Carbon (ortho, C₂) | Mulliken Population Analysis | -0.05 to +0.05 |

| Natural Bond Orbital (NBO) | -0.15 to -0.25 | |

| Phenyl Carbon (meta, C₃) | Mulliken Population Analysis | -0.05 to +0.05 |

| Natural Bond Orbital (NBO) | -0.10 to -0.20 | |

| Phenyl Carbon (para, C₄) | Mulliken Population Analysis | -0.05 to +0.05 |

| Natural Bond Orbital (NBO) | -0.15 to -0.25 | |

| Phenyl Hydrogen (H) | Mulliken Population Analysis | +0.10 to +0.20 |

| Natural Bond Orbital (NBO) | +0.15 to +0.25 |

The key takeaway from such data is that NBO analysis often assigns a more highly positive charge to the central arsenic atom compared to Mulliken analysis, but both methods show significant delocalization onto the phenyl rings, with hydrogen atoms bearing a notable portion of the positive charge and carbon atoms often holding a net negative charge.

Experimental and Computational Protocols

Detailed Computational Protocol: DFT and NBO Analysis

Determining the charge distribution computationally is a routine procedure for quantum chemists. The following protocol outlines a standard approach using Density Functional Theory (DFT) coupled with Natural Bond Orbital (NBO) analysis, which is well-suited for this type of investigation.

Objective: To calculate the Mulliken and NBO partial atomic charges of the tetraphenylarsonium cation.

Software: Gaussian 16 or other comparable quantum chemistry software package with NBO 7.0 analysis capabilities.

Methodology:

-

Input Structure Generation:

-

Construct the 3D coordinates of the tetraphenylarsonium cation. This can be done using molecular modeling software (e.g., Avogadro, GaussView) or by obtaining a crystal structure file (e.g., .cif) for a salt like tetraphenylarsonium chloride and removing the anion.

-

Ensure the initial geometry is reasonable, with a tetrahedral arrangement around the arsenic atom.

-

-

Geometry Optimization:

-

Perform a geometry optimization to find the lowest energy structure of the isolated cation in the gas phase.

-

Theoretical Level: B3LYP functional. This is a widely used hybrid functional that provides a good balance of accuracy and computational cost for many organic and main-group systems.

-

Basis Set: 6-311++G(d,p). This is a triple-zeta basis set that includes diffuse functions (++) for accurately describing anions and polarized systems, and polarization functions (d,p) for non-hydrogen and hydrogen atoms, respectively, to allow for flexibility in the electron distribution.

-

Gaussian Keyword Line: #p B3LYP/6-311++G(d,p) Opt Freq (The Freq keyword is added to perform a frequency calculation to confirm the optimized structure is a true minimum).

-

-

Population Analysis:

-

Following successful optimization, perform a single-point energy calculation with population analysis.

-

To request NBO analysis, the Pop=NBO keyword is used. Mulliken analysis is performed by default.

-

Gaussian Keyword Line: #p B3LYP/6-311++G(d,p) Pop=NBO

-

-

Data Extraction and Analysis:

-

The output file will contain the final optimized coordinates.

-

The Mulliken charges will be listed in a section titled "Mulliken charges".

-

The NBO analysis will have its own extensive section, with the "Natural Population Analysis" summary table providing the NBO charges for each atom.

-

Detailed Experimental Protocol: Synthesis of this compound

Experimental characterization requires a pure sample of a tetraphenylarsonium salt. The synthesis of this compound is a well-established, multi-step process.[4]

Materials:

-

Triphenylarsine

-

Benzene (or a less toxic alternative like toluene)

-

Bromine

-

Bromobenzene

-

Magnesium turnings

-

Anhydrous ether

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Hydroxide (NaOH)

-

Standard laboratory glassware, reflux condenser, dropping funnel, heating mantle.

Procedure:

-

Synthesis of Triphenylarsine Oxide:

-

In a fume hood, dissolve triphenylarsine in benzene.

-

Slowly add a stoichiometric amount of bromine (Br₂). The reaction is exothermic.

-

The intermediate triphenylarsine dibromide is formed.

-

Hydrolyze the dibromide by carefully adding water to yield triphenylarsine oxide. Purify the product by recrystallization.

-

-

Preparation of Phenylmagnesium Bromide (Grignard Reagent):

-

In a separate, flame-dried flask under an inert atmosphere, react magnesium turnings with bromobenzene in anhydrous ether to form phenylmagnesium bromide.

-

-

Synthesis of this compound Hydrochloride:

-

Dissolve the purified triphenylarsine oxide in hot benzene.

-

With vigorous stirring, add the prepared phenylmagnesium bromide solution. A viscous solid will precipitate.

-

After the addition, heat the mixture under reflux for approximately 30 minutes.

-

Cool the mixture and carefully add excess concentrated hydrochloric acid to hydrolyze the adduct and precipitate this compound hydrochloride.

-

Collect the white solid by filtration and wash with cold, concentrated HCl and then with cold ether.

-

-

Neutralization to this compound:

-

Dissolve the this compound hydrochloride in water.

-

Neutralize the solution by adding a solution of sodium hydroxide (NaOH) until it is no longer acidic.

-

The final product, this compound, can be isolated by evaporation of the solvent or by recrystallization.

-

Experimental Protocol: Charge Density Analysis via X-ray Diffraction

Experimental charge density (ECD) analysis provides a map of the electron distribution in a crystal, from which atomic charges can be derived. This powerful technique requires high-quality single crystals and high-resolution diffraction data.

Objective: To determine the experimental charge density distribution and derive atomic charges for the tetraphenylarsonium cation in a crystalline salt.

Instrumentation: A single-crystal X-ray diffractometer equipped with a high-intensity X-ray source (e.g., Mo or Ag) and a low-temperature device (e.g., cryostream).

Methodology:

-

Crystal Selection and Mounting:

-

Select a high-quality, single crystal of a tetraphenylarsonium salt (e.g., [AsPh₄]Cl) of suitable size and without visible defects.

-

Mount the crystal on the diffractometer.

-

-

Data Collection:

-

Cool the crystal to a low temperature (e.g., 100 K) to minimize thermal motion, which smears the electron density.

-

Collect a full sphere of high-resolution X-ray diffraction data to a high scattering angle (sin(θ)/λ > 1.0 Å⁻¹). This is critical for resolving the core electron density and accurately modeling the valence density.

-

-

Data Reduction:

-

Integrate the raw diffraction images and apply necessary corrections for absorption, Lorentz factor, and polarization.

-

-

Structure Refinement (Multipolar Model):

-

Solve the crystal structure using standard methods to obtain the positions of all atoms (Independent Atom Model, IAM).

-

Refine the structure using a multipolar atom model (e.g., the Hansen-Coppens formalism). In this model, the electron density of each atom is described by a spherical core, a spherical valence density, and a series of aspherical multipole functions that account for bonding and lone-pair features.

-

The refinement is performed against the experimental structure factors using specialized software (e.g., XD2016, Olex2).

-

-

Topological Analysis:

-

Apply the Quantum Theory of Atoms in Molecules (QTAIM) to the resulting static electron density model.

-

This analysis partitions the crystal space into atomic basins. By integrating the electron density within each basin, a net atomic charge can be calculated. These charges are generally considered more physically meaningful than those derived from wavefunction-based methods like Mulliken analysis.

-

Conclusion

The positive charge of the tetraphenylarsonium cation is not localized on the central arsenic atom but is substantially delocalized across the four phenyl rings. This delocalization is a consequence of the interplay between electronegativity, inductive effects, and, most importantly, resonance within the π-systems of the rings. While quantitative atomic charges are highly method-dependent, both computational and experimental techniques confirm this fundamental principle. The detailed protocols provided herein offer a roadmap for researchers to derive these values, enabling a deeper understanding of the cation's electrostatic potential and its interactions, which is critical for its application in chemical synthesis, analysis, and materials science.

References

The Advent of a Versatile Cation: A Technical History of Tetraphenylarsonium Compounds

A cornerstone of analytical and synthetic chemistry, tetraphenylarsonium compounds have a rich history rooted in the early advancements of organometallic chemistry. This technical guide delves into the discovery, synthesis, and fundamental properties of these versatile reagents, providing researchers, scientists, and drug development professionals with a comprehensive understanding of their core applications.

The journey of tetraphenylarsonium compounds commenced in the 1920s, a period of significant progress in the field of organometallic chemistry. The first definitive synthesis of a tetraphenylarsonium salt is credited to F. F. Blicke and W. B. Robinson. Their pioneering work laid the foundation for the development of a class of compounds characterized by a central arsenic atom bonded to four phenyl groups. The most prominent member of this family, tetraphenylarsonium chloride, quickly gained recognition for its utility as a precipitating agent, phase-transfer catalyst, and ion-pairing reagent.[1]

The bulky and lipophilic nature of the tetraphenylarsonium cation is central to its wide-ranging applications. This characteristic allows it to form ion pairs with large inorganic anions, facilitating their precipitation from aqueous solutions. This property proved invaluable in analytical chemistry for the gravimetric determination of ions such as perchlorate and perrhenate.

Physicochemical and Spectroscopic Data

The utility of tetraphenylarsonium compounds is intrinsically linked to their distinct physicochemical properties. This compound, the most common salt, is a white crystalline solid. The large, non-polar nature of the tetraphenylarsonium cation renders its salts soluble in many organic solvents, a key feature for its role in phase-transfer catalysis.

Below is a summary of the key quantitative data for this compound:

| Property | Value |

| Molecular Formula | C₂₄H₂₀AsCl |

| Molecular Weight | 418.79 g/mol |

| Melting Point | 258-260 °C |

| Solubility | Water: Freely SolubleEthanol: SolubleMethanol: SolubleAcetone: Sparingly SolubleChloroform: SolubleDichloromethane: Soluble |

| ¹H NMR (CDCl₃) | δ 7.6-8.0 (m, 20H, Ar-H) |

| ¹³C NMR (CDCl₃) | δ 130.9, 131.7, 133.2, 135.5 |

| Infrared (IR) (KBr) | 3050, 1575, 1480, 1435, 1100, 995, 740, 690 cm⁻¹ |

| UV Absorption (max) | 264 nm, 271 nm |

Experimental Protocols

The synthesis of this compound is a well-established multi-step process that begins with triphenylarsine. The following protocol is adapted from the procedure detailed in Organic Syntheses, which itself is based on the work of Blicke and Monroe.

Synthesis of this compound Hydrochloride

This synthesis involves three main steps: the preparation of triphenylarsine, its oxidation to triphenylarsine oxide, and the final reaction with a Grignard reagent followed by treatment with hydrochloric acid.

Step 1: Synthesis of Triphenylarsine

-

In a 2-liter three-necked round-bottomed flask equipped with a reflux condenser, a mechanical stirrer, and a dropping funnel, place 130 g of powdered sodium in 900 ml of benzene.

-

Prepare a mixture of 170 g of arsenic trichloride and 272 g of chlorobenzene and place it in the dropping funnel.

-

Add the arsenic trichloride/chlorobenzene mixture dropwise to the sodium suspension with vigorous stirring over 2-3 hours.

-

After the addition is complete, heat the mixture to reflux for 4-5 hours.

-

Cool the reaction mixture and cautiously add methanol to decompose any unreacted sodium.

-

Filter the hot solution and wash the residue with hot benzene.

-

Distill the benzene from the combined filtrates.

-

Heat the residual oil under reduced pressure at 110-120°C for 2 hours to remove unreacted starting materials. The crude triphenylarsine will solidify upon cooling.

Step 2: Synthesis of Triphenylarsine Oxide

-

Dissolve the crude triphenylarsine in acetone in a round-bottomed flask equipped with a mechanical stirrer and a dropping funnel.

-

Cool the solution in an ice bath and add 30% hydrogen peroxide dropwise with stirring.

-

After the addition is complete, continue stirring for 1 hour at room temperature.

-

Remove the acetone by distillation under reduced pressure.

-

The remaining triphenylarsine oxide can be purified by recrystallization from a suitable solvent like ethyl acetate.

Step 3: Synthesis of this compound Hydrochloride [2]

-

Place the crude triphenylarsine in a 2-liter round-bottomed flask with a reflux condenser.[2]

-

Add 500 ml of concentrated hydrochloric acid.[2]

-

Heat the mixture on a steam bath for 1.5-2 hours.[2]

-

Cool the flask in an ice bath.[2]

-

Collect the resulting crystals by filtration on a sintered-glass funnel.[2]

-

For purification, dissolve the crude product in a boiling mixture of 50 ml of water and 150 ml of concentrated hydrochloric acid and allow it to recrystallize by cooling in an ice bath.[1]

Key Applications and Workflows

The utility of this compound spans various domains of chemistry. The following diagrams illustrate the logical workflow of its synthesis and a key application in analytical chemistry.

Caption: Synthetic pathway from triphenylarsine to this compound.

Caption: Workflow for the gravimetric analysis of anions using this compound.

References

Tetraphenylarsonium chloride safety and handling precautions

An In-depth Technical Guide to the Safe Handling of Tetraphenylarsonium Chloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for this compound, a compound utilized in various research and development applications. Due to its potential health and environmental hazards, strict adherence to safety protocols is imperative.

Hazard Identification and Classification

This compound is classified as a hazardous substance. It is acutely toxic if swallowed or inhaled and is very toxic to aquatic life with long-lasting effects.[1][2][3] Chronic exposure to arsenical compounds may lead to serious health issues.[4] It is also considered a cancer suspect agent.[4]

GHS Hazard Statements:

-

H400: Very toxic to aquatic life.[1]

-

H410: Very toxic to aquatic life with long lasting effects.[1][3]

Quantitative Safety Data

A summary of the available quantitative data for this compound is presented below for easy reference.

Table 1: Physical and Chemical Properties

| Property | Value |

| Appearance | White powder solid[2] |

| Molecular Formula | C24H20AsCl[1] |

| Molecular Weight | 418.79 g/mol [1] |

| Melting Point | 256 - 259 °C / 492.8 - 498.2 °F[2] |

| Solubility | No data available |

| Flash Point | Not available[1][2] |

| Autoignition Temperature | Not available[1][2] |

Table 2: Toxicological Data

| Parameter | Value | Species |

| LD50 (Intravenous) | 32 mg/kg[5] | Mouse |

Table 3: Occupational Exposure Limits

| Component | Limit | Agency |

| Arsenic (as As) | 0.5 mg/m³[5] | PEL (OSHA) |

| Arsenic | 0.01 mg/m³ TWA[4] | ACGIH |

Experimental Protocols for Safe Handling

Adherence to the following protocols is mandatory when working with this compound.

Engineering Controls

-

Ventilation: All work with this compound, especially handling the solid powder, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[2][4] Facilities should be equipped with an eyewash station and a safety shower.[4][6]

-

Containment: Use appropriate containment measures to prevent the generation and spread of dust.[4][6]

Personal Protective Equipment (PPE)

A comprehensive PPE program should be implemented. The following are minimum requirements:

-

Eye Protection: Wear chemical safety goggles or glasses with side shields conforming to OSHA's 29 CFR 1910.133 or European Standard EN166.[2][4][6] A face shield may be necessary for operations with a higher risk of splashing or dust generation.[3]

-

Skin Protection: Wear appropriate protective gloves (e.g., nitrile) and a lab coat.[3][4][6] Clothing should be flame-resistant and impervious.[1] All gloves must be inspected before use.[1]

-

Respiratory Protection: If exposure limits are exceeded or if irritation is experienced, a NIOSH/MSHA or European Standard EN 149 approved full-face respirator with a particulate filter is required.[1][2]

Handling and Storage Procedures

-

Handling:

-

Storage:

Emergency and First Aid Procedures

Immediate action is crucial in the event of exposure.

Table 4: First Aid Measures

| Exposure Route | First Aid Protocol |

| Inhalation | Remove the individual to fresh air immediately. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration, but do not use mouth-to-mouth resuscitation. Seek immediate medical attention.[1][2][4] |

| Skin Contact | Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[3][4][6] |

| Eye Contact | Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][4][6] |

| Ingestion | Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth with water and give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][4][6] |

Accidental Release Measures

-

Spill Cleanup:

-

Environmental Precautions:

Visualization of Safety Workflow

The following diagram illustrates the logical workflow for the safe handling of this compound.

Caption: Workflow for safe handling of this compound.

References

Commercial Sources, Purity Grades, and Applications of Tetraphenylarsonium Chloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Tetraphenylarsonium chloride, a versatile quaternary arsonium salt. It details commercially available sources and their respective purity grades, offering a comparative summary for procurement. Furthermore, this guide presents in-depth experimental protocols for its synthesis, purification, and key applications in analytical chemistry and organic synthesis, areas of significant interest to researchers and professionals in drug development. Visual diagrams generated using Graphviz are included to illustrate critical workflows and reaction mechanisms.

Commercial Availability and Purity Grades

This compound is available from a range of chemical suppliers in various purity grades and forms, including hydrate and hydrochloride salts. The selection of a suitable grade is contingent upon the specific requirements of the intended application, with higher purity grades being essential for sensitive analytical techniques and pharmaceutical research. A summary of offerings from prominent suppliers is presented below.

| Supplier | Product Name(s) | Purity Grade(s) | CAS Number(s) | Notes |

| Thermo Fisher Scientific | This compound hydrate | 96%, 97% | 507-28-8 | Also available as part of the Thermo Scientific Chemicals brand.[1] |

| Strem Chemicals | This compound monohydrate | 99% | 104170-16-3 | Offered in various quantities for research purposes.[2] |

| Chem-Impex International | This compound hydrochloride hydrate | ≥ 98% (HPLC) | 123334-18-9 | Marketed for its utility as a phase-transfer catalyst and in organic synthesis.[3] |

| Ottokemi | Tetraphenylarsonium(V) chloride, hydrate | 97% | 507-28-8 | Provided with detailed safety and handling information.[4] |

| Sigma-Aldrich (Merck) | Tetraphenylarsonium(V) chloride hydrate | 97% | 507-28-8 | A well-established reagent for laboratory use.[5] |

| GFS Chemicals | This compound | Reagent Grade | 507-28-8 | Noted as a reagent for the precipitation of various anions.[6] |

| Tokyo Chemical Industry (TCI) | This compound Hydrochloride | >98.0% (T)(HPLC) | 123334-18-9 | Specifications include appearance and purity by HPLC.[7] |

| American Elements | Tetraphenylarsonium(V) Chloride Hydrochloride Hydrate | Available in various standard and high-purity grades | Not specified | Can be produced to Mil Spec, ACS, Reagent, and Pharmaceutical grades.[8] |

| Santa Cruz Biotechnology | Tetraphenylarsonium(V) chloride | Not specified | 507-28-8 | Offered as a biochemical for proteomics research.[9] |

| ChemicalBook | This compound | 98%, 99%+ HPLC, 99.99% | 507-28-8 | Lists multiple suppliers with a range of purities and pricing.[10] |

| XIAMEN EQUATION CHEMICAL CO.,LTD | This compound | Industrial Grade | 507-28-8 | A manufacturer offering the product for industrial applications.[11] |

Physicochemical Properties

This compound is a white to off-white crystalline solid.[4] It is characterized by its bulky, lipophilic tetraphenylarsonium cation, which is key to its utility in various applications. The compound is freely soluble in water and alcohol, and sparingly soluble in acetone.[1][4]

Experimental Protocols

Detailed methodologies for the synthesis, purification, and application of this compound are provided below. These protocols are adapted from established procedures and are intended to serve as a guide for laboratory practice.

Synthesis of this compound

The synthesis of this compound is a multi-step process that typically begins with triphenylarsine.[4][8]

Step 1: Synthesis of Triphenylarsine Oxide

-

In a well-ventilated fume hood, dissolve triphenylarsine in a suitable solvent such as benzene.

-

Gradually add bromine (Br₂) to the solution. This reaction is exothermic and should be handled with caution. The reaction can be monitored by the disappearance of the bromine color.

-

The resulting triphenylarsine dibromide is then hydrolyzed by the addition of water to yield triphenylarsine oxide.[4][8]

Step 2: Synthesis of this compound Hydrochloride

-

Prepare a Grignard reagent, phenylmagnesium bromide, by reacting bromobenzene with magnesium turnings in anhydrous ether.

-

In a separate flask, dissolve the purified triphenylarsine oxide in hot benzene.

-

Slowly add the Grignard reagent to the triphenylarsine oxide solution. A viscous solid will precipitate.[4]

-

After the addition is complete, heat the mixture under reflux for 30 minutes.[4]

-

Cool the reaction mixture and then carefully add hydrochloric acid to decompose the intermediate adduct and precipitate this compound hydrochloride.[4]

-

Collect the precipitate by filtration.[4]

Step 3: Neutralization to this compound

-

Dissolve the this compound hydrochloride in water.

-

Neutralize the solution with a base, such as sodium hydroxide, to precipitate this compound.[8]

-

The final product can be isolated by filtration and purified by recrystallization.

Caption: Synthesis of this compound.

Gravimetric Determination of Anions (e.g., Perchlorate)

This compound is a widely used precipitating agent for the gravimetric determination of large, singly charged anions like perchlorate (ClO₄⁻).[11][12]

Procedure:

-

Dissolve the sample containing the perchlorate ion in approximately 50 mL of distilled water.

-

Add approximately 100 mg of sodium chloride to the solution and heat it to 60°C.

-

With continuous stirring, add a solution of this compound dropwise. A 25% excess of the precipitant is recommended to ensure complete precipitation.[11]

-

Digest the resulting precipitate by keeping the reaction mixture at 60°C for 1 hour.[11]

-

Filter the hot solution through a pre-weighed medium porosity sintered glass crucible.

-

Wash the precipitate with several small portions of cold distilled water to remove any soluble impurities.

-

Dry the crucible and precipitate to a constant weight in an oven at 110°C.

-

The weight of the precipitate can be used to calculate the amount of perchlorate in the original sample.

Caption: Gravimetric determination workflow.

Phase-Transfer Catalysis

This compound is an effective phase-transfer catalyst (PTC), facilitating reactions between reactants in immiscible phases (e.g., aqueous and organic).[1] The lipophilic tetraphenylarsonium cation transports an anionic reactant from the aqueous phase to the organic phase, where it can react with an organic-soluble substrate.

General Protocol:

-

Combine the organic substrate in a suitable organic solvent with the aqueous solution of the anionic reactant.

-

Add a catalytic amount of this compound (typically 1-10 mol%) to the biphasic mixture.

-

Stir the mixture vigorously to ensure efficient mass transfer between the phases.

-

Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC, or HPLC).

-

Upon completion, separate the aqueous and organic layers.

-

Isolate the product from the organic phase by standard work-up procedures such as washing, drying, and solvent evaporation.

Caption: Phase-transfer catalysis mechanism.

Solvent Extraction of Anions

This compound is utilized for the liquid-liquid extraction of various anions from aqueous solutions.[13] The formation of a neutral, hydrophobic ion-pair with the tetraphenylarsonium cation facilitates the transfer of the anion into an immiscible organic phase.

General Protocol for Extraction of Pertechnetate (⁹⁹TcO₄⁻):

-

Preparation of the Organic Phase: Prepare a 0.01 M solution of this compound in a suitable organic solvent (e.g., chloroform).[13]

-

Preparation of the Aqueous Phase: Take a known volume of the aqueous sample containing ⁹⁹TcO₄⁻. The sample should be in a low acidity medium (e.g., pH 2-4).[13]

-

Extraction:

-

In a centrifuge tube, mix 5 mL of the aqueous sample with 5 mL of the 0.01 M this compound in chloroform solution.

-

Shake the mixture vigorously for at least 1 hour to ensure equilibrium is reached.[13]

-

Centrifuge the mixture to achieve a clean separation of the phases.

-

-

Phase Separation: Carefully pipette an aliquot from both the aqueous and the organic phases.

-

Analysis:

-

Measure the radioactivity of the aliquots from both phases using a liquid scintillation counter.

-

-

Calculation: Calculate the distribution ratio (D) of ⁹⁹TcO₄⁻ as the ratio of the radioactivity in the organic phase to the radioactivity in the aqueous phase.[13]

Caption: Anion solvent extraction workflow.

Applications in Drug Development

While not a therapeutic agent itself, this compound is a valuable tool in the drug development pipeline. Its applications include:

-

Analytical Chemistry: Used as an ion-pairing reagent in reverse-phase high-performance liquid chromatography (HPLC) for the quantification of ionic drug substances and their metabolites in biological matrices.[1]

-

Organic Synthesis: Employed as a phase-transfer catalyst in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs).[3]

-

Precipitating Agent: Utilized in the gravimetric and spectrophotometric determination of certain anions that may be present as counter-ions of drug substances or as impurities.[1]

Safety and Handling

This compound is toxic if swallowed or inhaled and is very toxic to aquatic life with long-lasting effects.[10] It is essential to handle this compound in a well-ventilated area, preferably in a fume hood, and to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid the formation of dust and aerosols. Store the compound in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[2] Always consult the Safety Data Sheet (SDS) before use.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. nbinno.com [nbinno.com]

- 7. benchchem.com [benchchem.com]

- 8. This compound - Wikipedia [en.wikipedia.org]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. This compound | C24H20AsCl | CID 68179 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. files01.core.ac.uk [files01.core.ac.uk]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Mechanism of Ion Pair Formation with Tetraphenylarsonium Chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the mechanism of ion pair formation involving tetraphenylarsonium chloride ((C₆H₅)₄AsCl). It delves into the fundamental principles governing the association of the bulky, lipophilic tetraphenylarsonium cation with various anions, a process of significant interest in analytical chemistry, pharmacology, and materials science. This document outlines the thermodynamic driving forces, the influence of solvent properties, and the structural aspects of the resulting ion pairs. Detailed experimental protocols for studying these interactions, including solvent extraction, ion-pair chromatography, and spectroscopic techniques, are provided. Quantitative data on the stability of these ion pairs is summarized, and key mechanistic and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding for researchers and professionals in drug development and related scientific fields.

Introduction to Ion Pair Formation

Ion pair formation is a fundamental concept in chemistry that describes the association of oppositely charged ions in solution to form a distinct chemical entity. This association is primarily driven by electrostatic attraction, but is also significantly influenced by factors such as the nature of the solvent, the size and charge density of the ions, and temperature. The resulting ion pair behaves as a single, neutral or less-charged species, which can dramatically alter the solubility, reactivity, and analytical behavior of the constituent ions. Understanding the mechanism and thermodynamics of ion pair formation is crucial in a wide range of scientific disciplines, from understanding biological processes to designing effective drug delivery systems and analytical separation techniques.

The Role of this compound

This compound is a quaternary arsonium salt that serves as an exemplary reagent for inducing and studying ion pair formation.[1] The tetraphenylarsonium cation, [(C₆H₅)₄As]⁺, is characterized by its large size and lipophilic (hydrophobic) nature, owing to the four phenyl groups attached to the central arsenic atom.[2] These characteristics make it an excellent counterion for forming stable ion pairs, particularly with large, singly charged anions.[1] This property is extensively utilized in analytical chemistry for the precipitation, extraction, and chromatographic separation of various anions.[2][3]

Mechanism of Ion Pair Formation

The formation of an ion pair between the tetraphenylarsonium cation and an anion (A⁻) in a solvent can be represented by the following equilibrium:

[(C₆H₅)₄As]⁺ (solvated) + A⁻ (solvated) ⇌ {[(C₆H₅)₄As]⁺A⁻} (solvated)

The forward reaction represents the formation of the ion pair, while the reverse reaction is its dissociation. The position of this equilibrium is dictated by several key factors.

The Nature of the Tetraphenylarsonium Cation

The tetraphenylarsonium cation's large ionic radius and the shielding of the positive charge on the arsenic atom by the bulky phenyl groups result in a low surface charge density. This delocalization of charge and the hydrophobic exterior of the cation favor its association with anions in less polar environments and facilitate the transfer of the resulting ion pair from an aqueous phase to an organic phase.[2]

The Role of the Anion

The properties of the anion, such as its size, charge, and polarizability, significantly impact the stability of the ion pair. Generally, large, singly charged anions with low charge density, such as perchlorate (ClO₄⁻), perrhenate (ReO₄⁻), and permanganate (MnO₄⁻), form the most stable ion pairs with the tetraphenylarsonium cation.[2]

Solvent Effects

The solvent plays a critical role in mediating the interaction between the ions. In polar, high-dielectric-constant solvents like water, the ions are well-solvated, and the electrostatic attraction between them is weakened, thus favoring the dissociated state. In contrast, in non-polar, low-dielectric-constant organic solvents, the solvation of the ions is less favorable, and the electrostatic attraction is stronger, leading to a shift in the equilibrium towards ion pair formation.

Contact vs. Solvent-Separated Ion Pairs

Ion pairs can exist in different forms, primarily as contact ion pairs (CIPs) and solvent-separated ion pairs (SSIPs).

-

Contact Ion Pair (CIP): The cation and anion are in direct contact, with no solvent molecules between them.

-

Solvent-Separated Ion Pair (SSIP): The cation and anion are separated by one or more solvent molecules.

The equilibrium between these forms is dynamic and influenced by the specific ions and the solvent.

Mechanism of Ion Pair Formation.

Thermodynamics of Ion Pair Formation

The spontaneity and stability of ion pair formation are governed by the change in Gibbs free energy (ΔG), which is related to the changes in enthalpy (ΔH) and entropy (ΔS) by the equation:

ΔG = ΔH - TΔS

-

ΔG (Gibbs Free Energy): A negative value indicates a spontaneous ion pair formation process. It is related to the formation constant (Kf) by ΔG = -RTln(Kf).

-

ΔH (Enthalpy): Represents the heat change during ion pair formation. It is largely influenced by the electrostatic interactions and changes in solvation.

-

ΔS (Entropy): Reflects the change in randomness or disorder. The release of ordered solvent molecules from the solvation shells of the ions upon association often leads to a positive entropy change, which can be a significant driving force for ion pair formation.

Quantitative Data on Ion Pair Stability

| Anion (A⁻) | Solvent | Method | Log Kf | Reference |

| Cl⁻ | Acetonitrile | Conductometry | 3.4 | (Fictional Example) |

| Br⁻ | Acetonitrile | Conductometry | 2.9 | (Fictional Example) |

| I⁻ | Acetonitrile | Conductometry | 2.5 | (Fictional Example) |

| ClO₄⁻ | Nitrobenzene | Solvent Extraction | 5.8 | (Fictional Example) |

| SCN⁻ | Methanol | Spectrophotometry | 2.1 | (Fictional Example) |

Experimental Techniques for Studying Ion Pair Formation

Several experimental techniques can be employed to study the formation and properties of ion pairs involving this compound.

Solvent Extraction

This is a classic method used to determine the stability of ion pairs. The partitioning of an anion from an aqueous phase into an immiscible organic phase containing this compound is measured. The distribution ratio of the anion is related to the formation constant of the ion pair in the organic phase.

Solvent Extraction Workflow.

Experimental Protocol for Solvent Extraction:

-

Preparation of Solutions: Prepare a standard aqueous solution of the anion of interest and a solution of this compound in a suitable immiscible organic solvent (e.g., chloroform, nitrobenzene).[3]

-

Extraction: In a separatory funnel, mix known volumes of the aqueous and organic solutions.

-

Equilibration: Shake the funnel vigorously for a predetermined time (e.g., 5-10 minutes) to ensure the establishment of equilibrium.

-

Phase Separation: Allow the two phases to separate completely.

-

Analysis: Determine the concentration of the anion remaining in the aqueous phase and/or the concentration of the ion pair in the organic phase using a suitable analytical technique (e.g., spectrophotometry, atomic absorption spectroscopy).

-

Calculation: Calculate the distribution ratio (D) of the anion between the two phases. The formation constant (Kf) of the ion pair in the organic phase can then be determined from the relationship between D and the concentration of this compound.

Ion-Pair Chromatography

In this technique, this compound is added to the mobile phase as an ion-pairing reagent in reversed-phase high-performance liquid chromatography (HPLC). The tetraphenylarsonium cations adsorb onto the non-polar stationary phase, creating a dynamic ion-exchange surface that can retain and separate anionic analytes.[1]

Experimental Protocol for Ion-Pair Chromatography:

-

Mobile Phase Preparation: Prepare a mobile phase consisting of an appropriate buffer, an organic modifier (e.g., acetonitrile or methanol), and a specific concentration of this compound (typically 5-20 mM).[1]

-

Column Equilibration: Equilibrate the reversed-phase column (e.g., C18) with the mobile phase until a stable baseline is achieved.

-

Sample Injection: Inject the sample containing the anionic analyte(s).

-

Elution and Detection: Elute the analytes with the mobile phase and detect them using a suitable detector (e.g., UV-Vis or mass spectrometry).[1] The retention time of the analyte is dependent on the strength of the ion pair formation.

-

Data Analysis: Relate the retention factor of the analyte to the concentration of the ion-pairing reagent to study the thermodynamics of the ion pair formation.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying ion pairing in solution. The chemical shifts of the protons on the tetraphenylarsonium cation and/or the nuclei of the anion can be sensitive to the formation of an ion pair. By monitoring these changes as a function of the concentration of the interacting ions, the formation constant can be determined.

Experimental Protocol for NMR Titration:

-

Sample Preparation: Prepare a series of NMR tubes containing a constant concentration of this compound in a suitable deuterated solvent.

-

Titration: Add increasing amounts of a concentrated solution of the anion of interest to the NMR tubes.

-

Data Acquisition: Acquire the ¹H (or other relevant nuclei) NMR spectrum for each sample.

-

Data Analysis: Monitor the change in the chemical shift (Δδ) of a specific proton on the tetraphenylarsonium cation. Fit the titration curve (Δδ vs. [Anion]) to a suitable binding model to calculate the formation constant.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with molecular interactions. It can be used to determine the enthalpy (ΔH), binding affinity (Ka), and stoichiometry (n) of ion pair formation in a single experiment. From these values, the Gibbs free energy (ΔG) and entropy (ΔS) can be calculated.

Experimental Protocol for ITC:

-

Sample Preparation: Prepare solutions of this compound and the salt of the anion of interest in the same buffer to minimize heats of dilution.

-

Instrument Setup: Fill the ITC sample cell with the this compound solution and the injection syringe with the anion solution.

-

Titration: Perform a series of injections of the anion solution into the sample cell while monitoring the heat evolved or absorbed.

-

Data Analysis: Integrate the heat flow peaks to obtain the heat change per injection. Fit the resulting binding isotherm to a suitable binding model to determine the thermodynamic parameters (Ka, ΔH, and n).

Applications in Research and Drug Development

The principles of ion pair formation with this compound have several important applications in the pharmaceutical sciences:

-

Drug Analysis: Ion-pair chromatography is widely used for the analysis of ionic drug substances and their metabolites in biological fluids.

-

Drug Delivery: The formation of lipophilic ion pairs can enhance the transport of ionic drugs across biological membranes.

-

Formulation: Understanding ion pairing is crucial for predicting and controlling the solubility and stability of drug formulations.

-

Biophysical Studies: Tetraphenylarsonium and related cations can be used as probes to study the properties of biological membranes and ion channels.

Conclusion

The formation of ion pairs with this compound is a multifaceted process governed by a delicate interplay of electrostatic forces, solvation effects, and the intrinsic properties of the interacting ions. A thorough understanding of the mechanism and thermodynamics of this process is essential for its effective application in various scientific and industrial settings. The experimental techniques detailed in this guide provide researchers and drug development professionals with the tools necessary to investigate and harness the principles of ion pair formation for analytical, pharmaceutical, and materials science applications.

References

Basic principles of gravimetric analysis using Tetraphenylarsonium chloride

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the fundamental principles and practical applications of gravimetric analysis utilizing Tetraphenylarsonium chloride. This method stands as a robust analytical technique for the quantitative determination of various large anions, offering high precision and accuracy when executed correctly. This document provides a comprehensive overview of the underlying chemistry, detailed experimental protocols, and critical data for researchers and professionals in the scientific community.

Core Principles of Gravimetric Analysis with this compound

Gravimetric analysis is a method of quantitative chemical analysis in which the constituent being determined is converted into a substance (the precipitate) of known composition that can be separated from the sample and weighed. The mass of the precipitate is then used to calculate the concentration of the original analyte.

This compound, [(C₆H₅)₄As]Cl, serves as an effective precipitating agent for large, singly charged anions. The underlying principle of its use in gravimetric analysis is the formation of a sparingly soluble, stoichiometric salt with the target anion (A⁻) in an aqueous solution. The bulky, organic nature of the tetraphenylarsonium cation, [(C₆H₅)₄As]⁺, leads to the formation of precipitates with low solubility in water for a range of large anions.

The general precipitation reaction can be represented as:

[(C₆H₅)₄As]⁺(aq) + A⁻(aq) → [(C₆H₅)₄As]A(s)

Key to the success of this analytical technique is the quantitative precipitation of the analyte, followed by the accurate isolation and weighing of the pure precipitate. Several critical steps are involved in this process, including precipitation, digestion, filtration, washing, drying, and weighing.

Quantitative Data Summary

For accurate calculations in gravimetric analysis, a clear understanding of the molecular weights and solubility products of the compounds involved is essential. The following table summarizes key quantitative data for this compound and some of its common precipitates.

| Compound Name | Chemical Formula | Molecular Weight ( g/mol ) | Solubility Product (Ksp) at ~25°C |

| This compound | [(C₆H₅)₄As]Cl | 418.79[1][2][3][4] | - |

| Tetraphenylarsonium Perchlorate | [(C₆H₅)₄As]ClO₄ | 482.78 | 3.98 x 10⁻⁹[5] |

| Tetraphenylarsonium Permanganate | [(C₆H₅)₄As]MnO₄ | 502.27[6][7] | Not readily available |

| Tetraphenylarsonium Perrhenate | [(C₆H₅)₄As]ReO₄ | Not readily available | 2.6 x 10⁻⁹[8][9] |

| Tetraphenylarsonium Pertechnetate | [(C₆H₅)₄As]TcO₄ | Not readily available | 8.6 x 10⁻¹⁰[8][9] |

Experimental Protocols

The following sections provide detailed methodologies for the gravimetric determination of specific anions using this compound. The protocol for perchlorate is well-established, and similar principles can be applied to other large anions like permanganate and perrhenate.

Gravimetric Determination of Perchlorate (ClO₄⁻)

This protocol is a standard method for the quantitative analysis of the perchlorate ion.

Materials:

-

Sample containing perchlorate

-

Distilled water

-

Sodium chloride (NaCl)

-

This compound solution (e.g., 0.05 M)

-

Sintered glass crucible (medium porosity)

-

Drying oven

-

Desiccator

-

Analytical balance

Procedure:

-

Sample Preparation: Accurately weigh a sample containing the perchlorate analyte and dissolve it in approximately 50 mL of distilled water in a beaker.

-

Precipitation: Add about 100 mg of sodium chloride to the solution and heat it to approximately 60°C. While stirring, slowly add a slight excess (around 25%) of the this compound solution dropwise.[10][11] The formation of a white, finely divided precipitate of Tetraphenylarsonium perchlorate will be observed. The addition of sodium chloride helps in the formation of a more granular precipitate.[5]

-

Digestion: Keep the solution heated at around 60°C for at least one hour to allow the precipitate to digest.[10][11] This process, known as Ostwald ripening, encourages the growth of larger, purer crystals that are easier to filter.

-

Filtration: Allow the solution to cool to room temperature. Filter the precipitate through a pre-weighed, medium porosity sintered glass crucible.

-

Washing: Wash the precipitate several times with small portions of cold distilled water to remove any soluble impurities.[10][11]

-

Drying: Dry the crucible containing the precipitate in an oven at 110°C to a constant weight.[10][11]

-

Weighing: After drying, cool the crucible in a desiccator to prevent moisture absorption and then weigh it accurately on an analytical balance. Repeat the drying and weighing steps until a constant mass is achieved.

-

Calculation: Calculate the mass of the Tetraphenylarsonium perchlorate precipitate. Using its molecular weight, determine the amount of perchlorate in the original sample.